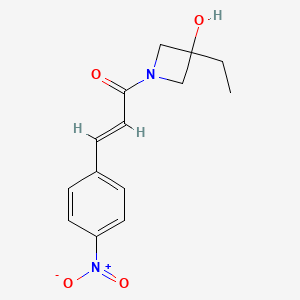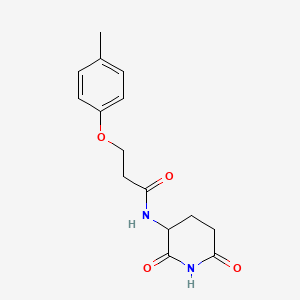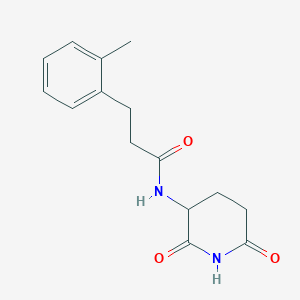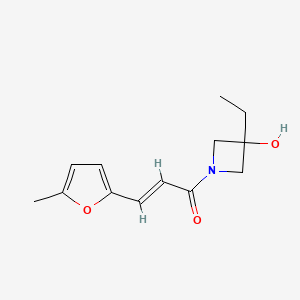
(E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one, also known as ENPP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. ENPP belongs to the class of chalcones, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of (E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation and survival. (E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. It also inhibits the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
(E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and inhibit viral replication. Additionally, (E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one has been shown to modulate the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2) and matrix metalloproteinase-9 (MMP-9).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. Additionally, (E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one has been shown to have low toxicity in animal studies. However, there are also some limitations to using (E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one in lab experiments. It is not water-soluble, which can make it difficult to administer in vivo. Additionally, (E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one has a relatively short half-life, which can limit its effectiveness in some applications.
Direcciones Futuras
There are several potential future directions for research on (E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage and administration method for (E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one in cancer treatment. Additionally, (E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one could be studied in combination with other anti-cancer agents to determine if it has synergistic effects.
Another potential future direction for (E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one research is its use as an anti-inflammatory agent. Further studies are needed to determine the optimal dosage and administration method for (E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one in the treatment of inflammatory diseases. Additionally, (E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one could be studied in combination with other anti-inflammatory agents to determine if it has synergistic effects.
Finally, (E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one could be studied for its potential as an anti-viral agent. Further studies are needed to determine the effectiveness of (E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one against other viral infections, and to determine the optimal dosage and administration method for (E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one in the treatment of viral infections.
Conclusion:
(E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one is a synthetic compound with significant potential for therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties. Further research is needed to fully understand its mechanism of action and to determine the optimal dosage and administration method for different applications. However, (E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one represents a promising area of research for the development of new therapeutic agents.
Métodos De Síntesis
(E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one can be synthesized through a multi-step process involving the condensation of 3-ethyl-3-hydroxyazetidin-1-amine with 4-nitrobenzaldehyde, followed by cyclization and dehydration. The resulting product is a yellow crystalline solid with a melting point of 230-232°C.
Aplicaciones Científicas De Investigación
(E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is its anti-cancer properties. (E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It does this by inducing apoptosis, or programmed cell death, in cancer cells.
(E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one has also been studied for its anti-inflammatory properties. It has been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, (E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one has been investigated for its potential as an anti-viral agent. It has been shown to inhibit the replication of the hepatitis C virus in vitro.
Propiedades
IUPAC Name |
(E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-2-14(18)9-15(10-14)13(17)8-5-11-3-6-12(7-4-11)16(19)20/h3-8,18H,2,9-10H2,1H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMJQJJJVONMHG-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CN(C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1(CN(C1)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Ethyl-1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-ol](/img/structure/B7581896.png)
![1-(2-Amino-ethyl)-1H-[1,2,3]triazole-4-carboxylic acid cyclopentylamide](/img/structure/B7581903.png)
![1-[2-[(3-Methylpiperidin-1-yl)sulfonylamino]ethyl]triazole-4-carboxylic acid](/img/structure/B7581908.png)
![1-[2-[[3-(Trifluoromethyl)pyridin-2-yl]amino]ethyl]triazole-4-carboxylic acid](/img/structure/B7581924.png)
![3-Methyl-1-[3-(trifluoromethoxy)phenyl]sulfonylazetidin-3-ol](/img/structure/B7581932.png)



![1-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]azetidine-3-carboxylic acid](/img/structure/B7581962.png)

![3-Methyl-1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-ol](/img/structure/B7581978.png)